molecular formula C18H13FN2O5 B2987975 N-(2-fluorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide CAS No. 887348-28-9

N-(2-fluorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Cat. No.: B2987975
CAS No.: 887348-28-9
M. Wt: 356.309
InChI Key: WBIJQHSBONKRLV-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H13FN2O5 and its molecular weight is 356.309. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-fluorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O5/c1-25-11-6-7-12(15(10-11)21(23)24)16-8-9-17(26-16)18(22)20-14-5-3-2-4-13(14)19/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIJQHSBONKRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms, efficacy against various biological targets, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H14FNO4
  • Molecular Weight : 303.29 g/mol
  • Structure : The compound features a furan ring substituted with a carboxamide group and multiple aromatic rings with electron-withdrawing (nitro) and electron-donating (methoxy) groups.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of functional groups allows for diverse interactions, which can modulate biological pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling or metabolic processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, similar derivatives have shown cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedIC50 Value (µg/mL)Reference
7fHCT1166.76
7dHCT11643
7aA54993.1

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that these compounds could be promising candidates for further development as anticancer agents.

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial activity. The presence of nitro and methoxy groups contributes to the overall efficacy against various bacterial strains. Preliminary data suggest that modifications in the aromatic rings can enhance antimicrobial potency.

Case Studies

  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects of related compounds on colorectal carcinoma cells, it was found that certain derivatives induced significant apoptotic responses, as evidenced by DNA fragmentation assays. The most potent compound demonstrated a remarkable ability to disrupt genomic integrity in cancer cells after treatment .
  • Selectivity Profile : Compounds were tested not only against cancerous cell lines but also normal human cells to determine selectivity. The findings indicated that some derivatives exhibited higher selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic window .

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